Cas no 1184172-42-6 (4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine)

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
- 4-Pyridinol, 3-methoxy-2-(trifluoromethyl)-
- FCH1188232
- 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
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- インチ: 1S/C7H6F3NO2/c1-13-5-4(12)2-3-11-6(5)7(8,9)10/h2-3H,1H3,(H,11,12)
- InChIKey: REXOLJLGWUTEIJ-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(C=CN1)=O)OC)(F)F
計算された属性
- 精确分子量: 193.035
- 同位素质量: 193.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 291
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024000674-250mg |
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine |
1184172-42-6 | 97% | 250mg |
$673.20 | 2023-09-04 | |
Alichem | A024000674-500mg |
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine |
1184172-42-6 | 97% | 500mg |
$1068.20 | 2023-09-04 | |
Alichem | A024000674-1g |
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine |
1184172-42-6 | 97% | 1g |
$1831.20 | 2023-09-04 |
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridineに関する追加情報
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound with CAS No. 1184172-42-6, commonly referred to as 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their unique electronic properties and wide-ranging applications in drug design, agrochemicals, and advanced materials.
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is characterized by its pyridine ring structure, which is a six-membered aromatic ring containing one nitrogen atom. The substituents on the ring include a hydroxyl group (-OH) at position 4, a methoxy group (-OCH₃) at position 3, and a trifluoromethyl group (-CF₃) at position 2. These substituents significantly influence the compound's chemical reactivity, solubility, and biological activity.
Recent studies have highlighted the potential of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and anti-inflammatory agents. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the molecule's ability to interact with biological targets, making it a valuable building block in drug discovery.
In addition to its medicinal applications, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices. The hydroxyl and methoxy groups contribute to its solubility in polar solvents, facilitating its integration into various material systems.
From a synthetic perspective, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine can be synthesized through a variety of routes, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving scalability.
Furthermore, the compound's stability under various environmental conditions has been extensively studied. Its resistance to photodegradation and thermal decomposition makes it suitable for applications in harsh environments. This stability is attributed to the electron-withdrawing effects of the trifluoromethyl group and the resonance stabilization provided by the pyridine ring.
Recent research has also focused on the environmental impact of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine. Studies have shown that it exhibits low toxicity to aquatic organisms when properly managed, aligning with current sustainability goals in chemical manufacturing. Its biodegradability under aerobic conditions further supports its use in eco-friendly applications.
In conclusion, 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is a versatile compound with diverse applications across multiple disciplines. Its unique structural features and favorable chemical properties make it an invaluable tool in modern scientific research. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing both medicinal chemistry and materials science.
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